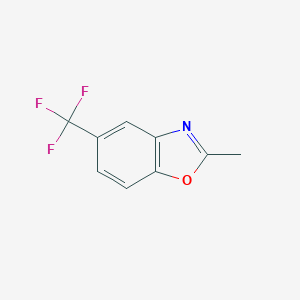

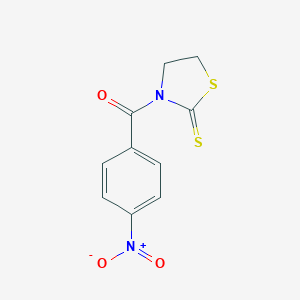

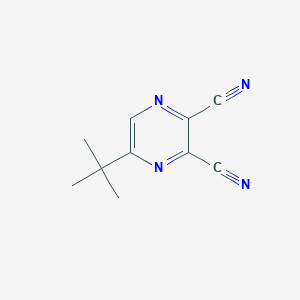

![molecular formula C14H8BrF3N2 B184299 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 724742-88-5](/img/structure/B184299.png)

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Übersicht

Beschreibung

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is an important raw material and intermediate used in pharmaceuticals, agrochemicals, and dyestuff . It has a molecular formula of C14H8BrF3N2 .

Synthesis Analysis

Imidazo[1,2-a]pyridines have been synthesized through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions . The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .Molecular Structure Analysis

The molecular structure of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine consists of a bromophenyl group attached to the 2-position and a trifluoromethyl group attached to the 6-position of the imidazo[1,2-a]pyridine ring .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been functionalized through various radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions have been used for the direct functionalization of imidazo[1,2-a]pyridines .Physical And Chemical Properties Analysis

The molecular weight of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is 341.1259296 . More specific physical and chemical properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Imidazo[1,2-a]pyridine derivatives, such as those reviewed in the synthesis and transformation of 4-phosphorylated derivatives of 1,3-azoles, exhibit a range of biological activities including insecticidal, anti-blastic, sugar-lowering, anti-exudative, antihypertensive, and neurodegenerative properties. The modification of these compounds has been a focus for developing new therapeutic agents (Abdurakhmanova et al., 2018).

Optical Sensors

Compounds with pyrimidine derivatives, including imidazo[1,2-a]pyridine derivatives, have been utilized as exquisite sensing materials due to their ability to form both coordination and hydrogen bonds. These properties make them suitable for use as optical sensors in biological and medicinal applications (Jindal & Kaur, 2021).

Antimicrobial Properties

Synthetic imidazopyridine-based derivatives have shown potential as inhibitors against multi-drug-resistant bacterial infections. The heterocyclic scaffold of imidazopyridines, related to the compound , provides a basis for developing novel antibacterial agents with fewer side effects (Sanapalli et al., 2022).

Optoelectronic Materials

Quinazolines and pyrimidines, which share structural similarities with imidazo[1,2-a]pyridines, have been extensively researched for their applications in optoelectronic materials. These compounds, when incorporated into π-extended conjugated systems, are valuable for creating novel materials for organic light-emitting diodes and solar cells (Lipunova et al., 2018).

Synthesis and Catalysis

Ionic liquid-modified materials, including those modified with imidazole derivatives, have shown significant potential in solid-phase extraction, chromatography, and catalysis. These materials offer unique properties for the separation and analysis of compounds, demonstrating the versatility of imidazole-related scaffolds in scientific research (Vidal et al., 2012).

Zukünftige Richtungen

Imidazo[1,2-a]pyridines have been receiving significant attention due to their unique chemical structure and versatility . They have potential in several research areas, from materials science to the pharmaceutical field . The development of new synthetic strategies and drug development due to its wide range of applications in medicinal chemistry is expected .

Wirkmechanismus

Target of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with various biological targets due to their heterocyclic nature .

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can modify the compound’s interactions with its targets.

Biochemical Pathways

Imidazo[1,2-a]pyridines are significant components of various biochemical pathways. They are found in many biological systems, from the smallest prokaryotes to the largest eukaryotes . They are part of various enzymes, proteins, and most importantly, DNA

Result of Action

Imidazo[1,2-a]pyridines have been found to show good solid-state fluorescence , indicating potential applications in imaging and diagnostics.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine. For instance, it is recommended to store the compound in a cool, dry, well-ventilated area to maintain its stability and efficacy.

Eigenschaften

IUPAC Name |

2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrF3N2/c15-11-4-1-9(2-5-11)12-8-20-7-10(14(16,17)18)3-6-13(20)19-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAZGHRSWMFFNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357368 | |

| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

CAS RN |

724742-88-5 | |

| Record name | 2-(4-Bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724742-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-bromophenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)